molecular formula C14H11N B090946 1-Phenyl-1H-indole CAS No. 16096-33-6

1-Phenyl-1H-indole

Cat. No. B090946
CAS RN: 16096-33-6
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are significant in organic chemistry and pharmacology due to their presence in many natural products and drugs. The specific compound 1-Phenyl-1H-indole is a derivative of indole where a phenyl group is attached to the first position of the indole nucleus.

Synthesis Analysis

The synthesis of indole derivatives, including 1-Phenyl-1H-indole, can be achieved through various methods. One such method involves the cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one, which leads to the formation of 1-phenyl-1H-indole analogues . Another approach for synthesizing indole derivatives is the reaction of N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid, which yields compounds with the indole nucleus .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the planarity of the indole ring system and the orientation of substituent groups. For instance, in the compound (E)-1-Diphenylmethylidene-2-[(1H-indol-3-yl)methylidene]hydrazine, the indole unit is essentially planar, and the dihedral angle between the two phenyl rings is significant . Similarly, in 1-Ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole, the indole ring system is nearly planar, and the orientation of the phenyl ring is at a specific dihedral angle with respect to the indole ring .

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions due to their reactive nature. For example, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole undergoes a Diels-Alder reaction with benzyne to yield 5H-benzo[b]carbazole after deoxygenation and deprotection . This showcases the reactivity of indole derivatives in cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, are influenced by their molecular structure. The solubility of 2-phenyl-1H-indole in various organic solvents increases with temperature, and its melting point and fusion enthalpy have been measured using differential scanning calorimetry . The crystal structures of indole derivatives reveal the influence of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, on their physical properties .

Scientific Research Applications

  • Microbiology

    • Summary of Application : These indole derivatives have also been used in the treatment of microbes .
    • Methods of Application : Similar to cancer research, the indole derivatives are synthesized and then tested against various types of microbes .
    • Results or Outcomes : The indole derivatives have shown to be effective in treating various types of microbes .
  • Biotechnological Production

    • Summary of Application : Indole is a signalling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
    • Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
    • Results or Outcomes : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
  • Alkaloid Synthesis

    • Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
  • Bcl-2/Mcl-1 Dual Inhibitors

    • Summary of Application : 1-Phenyl-1H-indole derivatives have been used as a new class of Bcl-2/Mcl-1 dual inhibitors .
    • Methods of Application : The specific methods of application or experimental procedures involve the design, synthesis, stereochemical determination, molecular docking study, in silico pre-ADMET prediction and anti-proliferative activities of indole-pyrimidine derivatives as Mcl-1 inhibitors .
    • Results or Outcomes : The results have shown that these indole derivatives can effectively inhibit Bcl-2/Mcl-1 .

properties

IUPAC Name

1-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFCBQMICVOSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185041
Record name 1H-Indole, phenyl-
Source EPA DSSTox
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-indole

CAS RN

31096-91-0, 16096-33-6
Record name 1H-Indole, phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-indole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-1H-indole
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Record name 1-PHENYL-1H-INDOLE
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Synthesis routes and methods I

Procedure details

A mixture of 17.57 g (0.15 mole) of indole, 23.55 g (0.15 mole) of bromobenzene, 21 g of anhydrous potassium carbonate, 0.75 g of CuO, and 30 mL of DMF was stirred and heated under reflux for 43 hours. The cooled mixture was diluted with 200 mL of H2O and extracted with 150 mL of ether. The extract was washed with H2O (2×50 mL) and 50 mL of brine and dried over MgSO4. The oil was chromatographed on the solvent left 35.7 g of brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 15-22 were combined giving 5.86 g (20%) of 1-phenylindole as a yellow oil.
Quantity
17.57 g
Type
reactant
Reaction Step One
Quantity
23.55 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
20%

Synthesis routes and methods II

Procedure details

A suspension of indole (8.2 g), potassium bicarbonate (12 g) and copper (I) iodide (2.7 g) in bromobenzene (70 mL) was refluxed for 3 hours under nitrogen atmosphere. To the mixture copper (I) iodide (11 g) was added and the mixture was refluxed for additional 6 hours. The insoluble material was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1 to 20:1) to provide 8.4 g of the title compound. Yield 62%.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step Two
Yield
62%

Synthesis routes and methods III

Procedure details

A mixture of indole (500 mg, 4.27 mmol), copper(I) iodide (122 mg, 0.64 mmol), cesium carbonate (1.9 g, 6 mmol) and phenyliodide (470 μL, 4.2 mmol) in anhydrous N,N-dimethylformamide (10 mL) was refluxed for 24 hours under a nitrogen atmosphere. The reaction mixture was then filtered and concentrated in vacuo. The residue was partitioned between dichloromethane (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5) to afford the desired product (5a) as a yellow oil (700 mg, 3.62 mmol, 86%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-indole (176 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexanes) to provide 180 mg (93% isolated yield) of the desired product as a light green oil.
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
231
Citations
G Xu, T Liu, Y Zhou, X Yang, H Fang - Bioorganic & medicinal chemistry, 2017 - Elsevier
… In this work, a series of 1-phenyl-1H-indole derivatives has been designed and synthesized. The preliminary biological studies (binding assay for Bcl-2 proteins and MTT assay) …
Number of citations: 26 www.sciencedirect.com
PC Unangst, DT Connor… - Journal of heterocyclic …, 1987 - Wiley Online Library
The synthesis of novel indole‐2‐carboxylic acids with amino‐ and sulfur‐containing substituents in the indole 3‐position is described. An Ullmann reaction with bromobenzene …
Number of citations: 17 onlinelibrary.wiley.com
PC Unangst, DT Connor, SR Stabler… - Journal of heterocyclic …, 1987 - Wiley Online Library
Methods for the synthesis of novel 3‐hydroxy, 3‐alkoxy, and 3‐alkyl indole‐2‐carboxylic acids and esters are described. Dieckmann cyclization of various 2‐[(carboxymethyl)amino]…
Number of citations: 54 onlinelibrary.wiley.com
B Cheng, Y Lin, M Kuang, S Fang, Q Gu… - Chemical Biology & …, 2015 - Wiley Online Library
… were patented respectively, we designed, de novo synthesized, and evaluated two kinds of novel series of lactone benzoyl hydrazine derivatives and 2‐nitro‐1‐phenyl‐1H‐indole …
Number of citations: 17 onlinelibrary.wiley.com
SD Varakala, RS Reshma, R Schnell… - European Journal of …, 2022 - Elsevier
Our previous studies on FabG have identified two compounds 5-bromo-2-(thiophene-2-carboxamido) benzoic acid (A) and ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl…
Number of citations: 3 www.sciencedirect.com
O Cruz‐López, JJ Díaz‐Mochón… - ChemMedChem …, 2007 - Wiley Online Library
… On the basis of this background, we decided to introduce a 2-carboxamide moiety in the 5-methylsulfonyl-1-phenyl-1H-indole scaffold to obtain family C of our compounds that have …
O Cruz‐López, MA Gallo, A Espinosa… - Magnetic Resonance …, 2007 - Wiley Online Library
… -(methylsulfonyl)-1-phenyl-1H-indole-2carboxylates (7–12); (iii) 5-(methylsulfonyl)-1-phenyl-1H-indole-2nitriles (13–19); and (iv) 5-(methylsulfonyl)-1-phenyl-1H-indole-2carboxamides (…
R Ghavami, F Sadeghi, Z Rasouli, F Djannati - Journal of Molecular …, 2012 - Elsevier
… Plot of the calculated chemical shifts by GA-MLR (LOO-CV) for the total data set of thirty 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indole derivatives used in this study against the …
Number of citations: 4 www.sciencedirect.com
Q Yan, X Qi - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C17H14N2O, the dihedral angle between the indole ring system and the phenyl ring is 64.48 (7)°. The crystal packing features weak C—H⋯ π interactions.
Number of citations: 1 scripts.iucr.org
K Yang, PF Li, Y Liu, ZZ Fang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C16H12N2, the dihedral angle between the indole ring system and the pendant phenyl ring is 64.92 (5)°. The crystal packing features aromatic π–π stacking …
Number of citations: 10 scripts.iucr.org

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